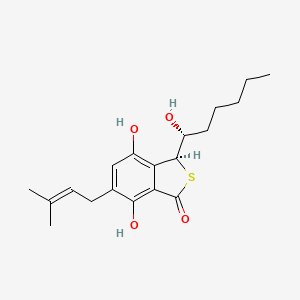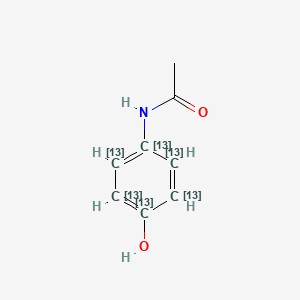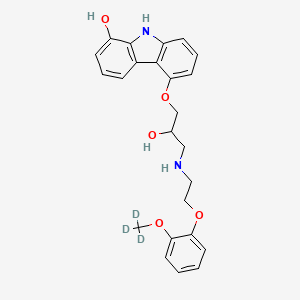
27-O-acetyl-withaferin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 27-O-acetyl-withaferin A typically involves the isolation and purification of the compound from Withania somnifera. Researchers have developed more efficient synthetic routes to produce this compound. The synthetic routes often involve acetylation reactions where withaferin A is treated with acetic anhydride in the presence of a catalyst to yield this compound .
Chemical Reactions Analysis
27-O-acetyl-withaferin A undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, along with catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
27-O-acetyl-withaferin A has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other withanolides and related compounds.
Biology: The compound is studied for its effects on cellular processes, including apoptosis, autophagy, and cell cycle regulation.
Medicine: this compound exhibits promising anticancer, anti-inflammatory, and neuroprotective properties. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of 27-O-acetyl-withaferin A involves multiple molecular targets and pathways:
Induction of Apoptosis: The compound induces programmed cell death in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Inhibition of Cell Proliferation: It inhibits the proliferation of cancer cells by blocking cell cycle progression at the G2/M phase.
Anti-inflammatory Effects: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the activity of transcription factors like NF-κB.
Neuroprotective Effects: The compound protects neurons from oxidative stress and apoptosis by activating antioxidant pathways and reducing the accumulation of toxic proteins .
Comparison with Similar Compounds
27-O-acetyl-withaferin A is compared with other similar compounds, such as withaferin A and withanolide D. These compounds share a similar steroidal lactone structure but differ in their functional groups and biological activities. For example:
Withaferin A: Known for its potent anticancer and anti-inflammatory properties, withaferin A is the most studied withanolide.
Withanolide D: This compound exhibits dual heat-shock-inducing and anticancer activities, making it a valuable candidate for cancer therapy.
The uniqueness of this compound lies in its specific acetylation at the 27th position, which may enhance its biological activity and stability compared to other withanolides .
Properties
Molecular Formula |
C30H40O7 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[(2R)-2-[(1S)-1-[(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl]ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methyl acetate |
InChI |
InChI=1S/C30H40O7/c1-15-12-23(36-27(34)19(15)14-35-17(3)31)16(2)20-6-7-21-18-13-26-30(37-26)25(33)9-8-24(32)29(30,5)22(18)10-11-28(20,21)4/h8-9,16,18,20-23,25-26,33H,6-7,10-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,25-,26+,28+,29-,30+/m0/s1 |
InChI Key |
ARTYOOFBEGPUAU-NSXHFEBNSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)COC(=O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


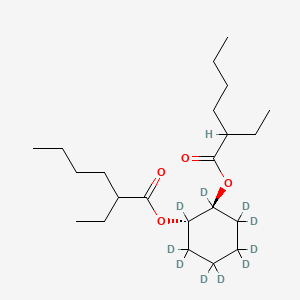
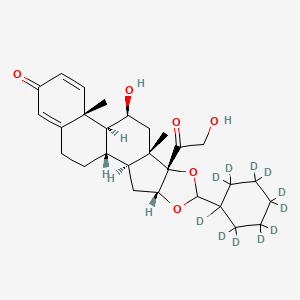

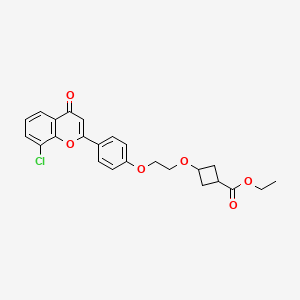

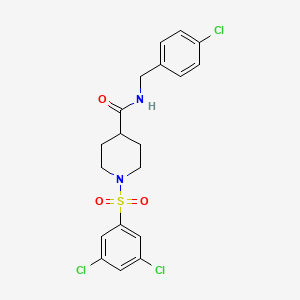
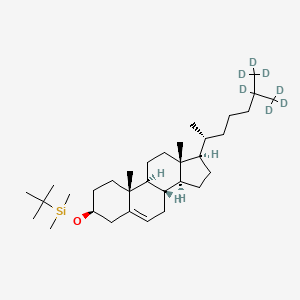
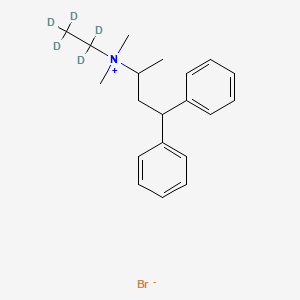
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)

